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Compound of Interest

Compound Name:
(R)-Methyl 2-amino-3-

cyclopentylpropanoate

CAS No.: 1212129-47-9

Cat. No.: B3090536

Get Quote

Executive Summary
The integration of non-natural amino acids into peptide sequences is a cornerstone of modern

peptidomimetic drug design. (R)-Methyl 2-amino-3-cyclopentylpropanoate (also known as

D-cyclopentylalanine methyl ester, or H-D-Cpa-OMe) is a highly specialized chiral building

block[1]. Characterized by its D-stereocenter and lipophilic cyclopentyl side chain, this

derivative is strategically employed to enhance proteolytic stability, increase membrane

permeability, and optimize van der Waals interactions within deep hydrophobic protein

pockets[2].

As a Senior Application Scientist, I have designed this guide to provide researchers with field-

proven, self-validating protocols for utilizing H-D-Cpa-OMe in both Solution-Phase Peptide

Synthesis (LPPS) and as a precursor for Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Physicochemical Profiling
Successful peptide engineering requires a deep understanding of the causality behind building

block selection. The structural features of H-D-Cpa-OMe dictate its synthetic utility:
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D-Stereochemistry (R-configuration): Endogenous proteases are highly stereoselective for L-

amino acids. Incorporating the D-isoform effectively shields the peptide backbone from

enzymatic degradation, dramatically increasing plasma half-life.

Cyclopentyl Side Chain: Unlike the open-chain isopropyl group of leucine, the rigid

cyclopentyl ring restricts conformational entropy. This pre-organization reduces the entropic

penalty upon target binding and maximizes hydrophobic packing in protein-protein

interaction (PPI) interfaces.

Methyl Ester C-Terminus: The methyl ester acts as an orthogonal protecting group, rendering

the C-terminus inert during N-terminal coupling in LPPS. It must be saponified if the residue

is to be extended at the C-terminus or prepared for standard SPPS.

Table 1: Physicochemical Properties & Synthetic
Rationale

Property Specification
Synthetic Rationale /
Impact

Chemical Name
(R)-Methyl 2-amino-3-

cyclopentylpropanoate

C-terminal protected amino

acid

CAS Number
1212129-47-9 (Base) /

2514709-11-4 (HCl)
Procurement identifier[1]

Molecular Weight
171.24 g/mol (Base) / 207.70

g/mol (HCl)

Required for precise

stoichiometric calculations

Mass Spec [M+H]+ m/z 172.1
Essential for LC-MS reaction

monitoring

Steric Profile
High bulk adjacent to α -

carbon

Necessitates high-efficiency

coupling reagents (e.g., HATU)

Workflow Visualization
The following diagram illustrates the two primary synthetic pathways for H-D-Cpa-OMe,

depending on your peptide assembly strategy.
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(R)-Methyl 2-amino-3-cyclopentylpropanoate
(H-D-Cpa-OMe)

Pathway A: Solution-Phase Synthesis
(C-Terminal Building Block)

Pathway B: Solid-Phase Synthesis
(Pre-SPPS Conversion)

Coupling Reaction
Reagents: Fmoc-AA-OH, HATU, DIPEA, DMF

Goal: Amide Bond Formation

Saponification
Reagents: LiOH, THF/H2O (Milder than NaOH)

Goal: Ester Hydrolysis

Dipeptide Intermediate
(Fmoc-AA-D-Cpa-OMe)

Free Amino Acid
(H-D-Cpa-OH)

N-Terminal Protection
Reagents: Fmoc-OSu, Na2CO3, Dioxane/H2O

Goal: Fmoc-Protection

SPPS Building Block
(Fmoc-D-Cpa-OH)

Click to download full resolution via product page

Workflow for utilizing H-D-Cpa-OMe in Solution-Phase and Solid-Phase Peptide Synthesis.
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Experimental Protocols (Self-Validating Systems)
Protocol A: Solution-Phase Coupling (LPPS Pathway)
This protocol describes the coupling of H-D-Cpa-OMe·HCl to an N-protected amino acid

(Fmoc-AA-OH).

Causality of Reagents: We utilize HATU over standard EDC/HOBt. The cyclopentyl ring

creates significant steric hindrance near the nucleophilic amine. HATU generates a highly

reactive 7-aza-OBt ester that accelerates coupling, outcompeting base-catalyzed

epimerization of the Fmoc-AA-OH. Furthermore, 3.0 equivalents of DIPEA are used: 1.0 eq

to neutralize the HCl salt of D-Cpa-OMe, and 2.0 eq to drive the HATU activation.

Step-by-Step Methodology:

Activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M

concentration). Add DIPEA (2.0 eq) and stir at 0°C for 5 minutes to form the active ester.

Nucleophilic Addition: In a separate vial, dissolve H-D-Cpa-OMe·HCl (1.1 eq) in DMF and

add DIPEA (1.0 eq) to liberate the free base. Add this dropwise to the activated Fmoc-AA-

OH solution.

Reaction & Self-Validation: Stir at room temperature for 2 hours.

Validation Check: Monitor via LC-MS. The reaction is complete when the H-D-Cpa-OMe

peak (m/z 172.1) is consumed and the target dipeptide mass appears.

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (to remove unreacted

amine), saturated NaHCO 3​(to remove unreacted acid), and brine. Dry over Na 2​SO 4​and

concentrate in vacuo.

Protocol B: Conversion to Fmoc-D-Cpa-OH (SPPS
Pathway)
To use this building block in standard SPPS, the methyl ester must be saponified and the

amine Fmoc-protected.
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Causality of Reagents: Saponification is performed with LiOH rather than NaOH. The lithium

cation coordinates strongly with the forming carboxylate, providing a milder

microenvironment that prevents base-catalyzed racemization of the sensitive α -chiral center.

For protection, Fmoc-OSu is chosen over Fmoc-Cl; the latter is overly reactive and prone to

generating Fmoc-dipeptide byproducts via mixed anhydride formation.

Step-by-Step Methodology:

Saponification: Dissolve H-D-Cpa-OMe·HCl (1.0 eq) in a 1:1 mixture of THF/H 2​O. Cool to

0°C. Add LiOH·H 2​O (2.5 eq) portion-wise.

Hydrolysis Validation: Stir for 4 hours at room temperature.

Validation Check: Monitor via LC-MS. Look for the mass shift from the methyl ester (m/z

172.1) to the free acid H-D-Cpa-OH (m/z 158.1).

Fmoc Protection: Once saponification is complete, adjust the pH to ~9.0 using 10% Na 2​CO

3​. Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

Validation Check: Monitor the pH continuously. A drop in pH indicates the consumption of

base during the release of N-hydroxysuccinimide. Add Na 2​CO 3​as needed to maintain pH

9.0, ensuring the amine remains nucleophilic.

Isolation: Stir overnight. Evaporate the organic solvents. Acidify the aqueous layer to pH 2.0

with 1M HCl (precipitating the Fmoc-D-Cpa-OH). Extract with EtOAc, dry, and purify via

recrystallization.

Application Case Studies in Drug Discovery
The strategic inclusion of D-cyclopentylalanine has driven breakthroughs in targeting

"undruggable" protein-protein interactions (PPIs):

APC-Asef Inhibitors in Colorectal Cancer: The interaction between Adenomatous Polyposis

Coli (APC) and Asef promotes cancer cell migration. Researchers optimized the

peptidomimetic inhibitor MAI-150 by substituting a key residue with cyclopentylalanine,

yielding MAI-203[3]. The cyclopentyl ring perfectly adapted to a hydrophobic subsite formed
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by Arg463 and Phe510 on APC, improving the binding affinity ( Ki​) by over 9-fold (from 0.12

μ M to 0.015 μ M)[3].

KRAS G12D Macrocyclic Inhibitors: KRAS mutations drive aggressive pancreatic and lung

cancers. The discovery of KRpep-2d, a macrocyclic peptide, demonstrated sub-nanomolar

inhibition of GDP-GTP exchange ( IC50​= 1.6 nM)[4][5]. The optimization of such

macrocycles heavily relies on non-natural D-amino acids and cycloalkane side chains to

impart the proteolytic stability and structural rigidity necessary for in vivo efficacy and cell

permeability[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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